(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl2NO3/c29-22-10-9-21(27(30)18-22)19-33-26-8-4-5-20(17-26)28(32)15-16-31-23-11-13-25(14-12-23)34-24-6-2-1-3-7-24/h1-18,31H,19H2/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYRDFLOAZMJQ-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable base to form the 2,4-dichlorophenylmethanol.
Etherification: The 2,4-dichlorophenylmethanol is then reacted with 3-hydroxybenzaldehyde to form the 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde.
Condensation Reaction: The 3-[(2,4-dichlorophenyl)methoxy]benzaldehyde undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that compounds similar to (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one exhibit significant anti-inflammatory properties. These effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
The following table summarizes the IC50 values for COX enzyme inhibition observed in related studies:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that this compound may exhibit similar inhibitory effects on COX enzymes due to structural similarities with other tested compounds.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a role as a therapeutic agent in oncology.
A notable study published in the Journal of Medicinal Chemistry evaluated its effects on cancer cells and reported a dose-dependent increase in apoptosis markers, indicating its potential for cancer treatment.
Antimicrobial Properties
Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be harnessed for developing new antibiotics.
A separate investigation highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting promising applications in treating bacterial infections.
Case Study 1: Anti-inflammatory Activity
In a study examining various phenylpropene derivatives, researchers found that compounds structurally similar to this compound effectively inhibited COX enzymes, leading to reduced inflammation markers in vitro.
Case Study 2: Anticancer Efficacy
A comprehensive study assessed the anticancer effects of this compound across multiple cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis rates, highlighting its potential as an anticancer agent.
Case Study 3: Antimicrobial Effectiveness
Research focused on the antimicrobial properties of this compound revealed significant inhibitory effects on specific bacterial strains. These results suggest its potential role in developing novel antimicrobial therapies.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chalcones
Substituent Effects on Electronic and Steric Properties
The target compound’s dichlorophenylmethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at the α,β-unsaturated ketone moiety.
The 4-phenoxyphenylamino group provides steric bulk and moderate electron donation via the phenoxy oxygen. Comparatively, compounds like (2E)-3-(dimethylamino)phenyl derivatives () exhibit stronger electron-donating effects from dimethylamino groups, which may enhance charge-transfer interactions but reduce metabolic stability .
Molecular Weight and Lipophilicity
While exact molecular weight data for the target compound are unavailable, analogs with similar substituents provide insights:
- : A structurally related compound with (2-chloro-6-fluorophenyl)methoxy and (2,3-dimethylphenyl)amino groups has a molecular weight of 409.88 g/mol .
- : A dimethoxy-substituted chalcone has a lower molecular weight (328.37 g/mol) due to the absence of halogens and amino groups .
- : An ethoxy-fluorophenyl derivative weighs 270.30 g/mol , highlighting the impact of alkoxy vs. halogen substituents on lipophilicity .
Table 1: Key Structural and Physicochemical Comparisons
Theoretical Bioactivity
Halogenated chalcones, such as the target compound and , often exhibit enhanced bioactivity due to improved membrane permeability (via lipophilic Cl/F substituents) and stronger interactions with biological targets . The phenoxy group may facilitate π-π stacking with aromatic residues in enzymes or receptors.
Crystallographic and Material Properties
Methoxy-substituted chalcones () form hydrogen-bonded networks (e.g., O–H···O interactions), influencing crystallinity and solubility .
Biological Activity
The compound (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific chalcone derivative, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula of the compound is . The structure features a conjugated system that is crucial for its biological activity.
Anticancer Activity
Chalcone derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in various studies:
- In vitro Studies : Research indicates that this chalcone exhibits significant cytotoxicity against several cancer cell lines. For instance, studies report IC50 values in the low micromolar range, suggesting potent antiproliferative effects against breast and prostate cancer cells .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells .
Antimicrobial Activity
The antimicrobial potential of chalcones has also been explored:
- Bacterial Inhibition : The compound demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
- Fungal Activity : It has also shown antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections .
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties:
- Cytokine Inhibition : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential therapeutic application in inflammatory diseases.
Data Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 < 10 µM | |
| Antimicrobial | MIC < 50 µg/mL | |
| Anti-inflammatory | Reduced cytokine levels |
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a 70% reduction in cell viability after 48 hours. The mechanism was linked to apoptosis via caspase activation .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against Staphylococcus aureus infections, it was found to reduce bacterial load significantly compared to controls .
- Inflammation Model : In vivo studies using a mouse model of arthritis showed that administration of the compound reduced paw swelling and joint inflammation significantly compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-phenoxyphenyl)amino]prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, involving ketone and aldehyde precursors under acidic or basic catalysis. For analogs, ethanol with thionyl chloride (0.05 mL) has been used to achieve yields of ~70% under reflux (80°C, 6–8 hours) . Optimization includes controlling solvent polarity (e.g., ethanol vs. DMF) and temperature to minimize side reactions like enol tautomerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural features?
- Methodological Answer :
- XRD : Resolves non-planar geometry of aromatic rings due to steric effects from chlorine substituents .
- FT-IR : Identifies enone (C=O stretch ~1650 cm⁻¹) and amino groups (N-H bend ~1550 cm⁻¹).
- NMR : H NMR distinguishes methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing Cl groups (δ 7.2–8.1 ppm) .
- UV-Vis : Confirms π→π* transitions in the enone system (λmax ~300–350 nm) .
Q. How can researchers validate the compound’s purity and stability under storage?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation products. Store in amber vials at –20°C under inert gas to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How do steric and electronic effects from the 2,4-dichlorophenyl and 4-phenoxyphenyl groups influence the compound’s molecular conformation?
- Methodological Answer : DFT calculations (B3LYP/6-311G(d,p)) reveal that chlorine atoms induce torsional angles of 15–25° between phenyl rings, reducing planarity and altering dipole moments. NBO analysis shows charge transfer from the amino group to the enone system, enhancing electrophilicity . Compare with analogs (e.g., methoxy vs. hydroxy substituents) to isolate electronic contributions .
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from assay conditions. Standardize protocols:
- Use CLSI guidelines for broth microdilution.
- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%).
- Assess biofilm inhibition vs. planktonic growth, as biofilm models show reduced susceptibility .
Q. How can researchers design SAR studies to optimize the compound’s pharmacological activity?
- Methodological Answer :
- Substitution Patterns : Replace 4-phenoxyphenyl with 4-fluorophenyl to evaluate halogen effects on target binding .
- Scaffold Modifications : Introduce a spirocyclic moiety (e.g., oxaspiro[4.5]dec-enone) to enhance metabolic stability .
- In Silico Screening : Dock optimized analogs into kinase ATP-binding pockets (e.g., CDK2) using AutoDock Vina, prioritizing compounds with ΔG < –9 kcal/mol .
Q. What computational methods predict the compound’s potential for nonlinear optical (NLO) applications?
- Methodological Answer : Calculate hyperpolarizability (β) via Gaussian 09 using CAM-B3LYP. High β values (>100 × 10⁻³⁰ esu) indicate NLO potential. Correlate with XRD-derived bond length alternation in the enone system .
Data Contradiction Analysis
Q. Why do XRD and DFT-optimized structures show discrepancies in dihedral angles?
- Methodological Answer : Crystal packing forces in XRD can distort angles by 5–10° compared to gas-phase DFT models. Use periodic boundary conditions (PBE functional) in DFT to simulate solid-state effects .
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
